Egfr-IN-30

EGFR NSCLC Acquired Resistance

Sourcing Egfr-IN-30 (CAS 2726463-68-7) is essential for oncology research targeting acquired resistance to third-generation EGFR inhibitors. This compound uniquely inhibits the L858R/T790M/C797S triple-mutant with an IC50 of <1 nM, ensuring valid preclinical models. Its selectivity (>100x over WT) minimizes off-target effects. Procure this benchmark tool for reproducible assays and combination screens.

Molecular Formula C28H33BrN7O2P
Molecular Weight 610.5 g/mol
Cat. No. B12418872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-30
Molecular FormulaC28H33BrN7O2P
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br
InChIInChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34)
InChIKeyGPRZWEDMKSTCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Egfr-IN-30: Defining the Inhibitor Profile and Core Analytical Attributes


Egfr-IN-30 is a potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically targeting both wild-type (WT) EGFR and the clinically resistant triple-mutant form L858R/T790M/C797S. Its molecular formula is C28H33BrN7O2P (MW: 610.49, CAS: 2726463-68-7) [1]. The compound's characterization indicates it is designed for research use in cell proliferation studies, particularly in oncology models where EGFR signaling is dysregulated [1]. Key analytical parameters include a predicted LogP of 5.1 and storage conditions of powder at -20°C for 3 years . This foundational data is critical for establishing initial sourcing and handling protocols before evaluating its specific differentiators in complex assay systems.

Risk Analysis for Substitute Selection: Why a Generic 'EGFR Inhibitor' Cannot Replace Egfr-IN-30 in C797S-Resistant Model Studies


In research focused on acquired resistance to third-generation EGFR inhibitors, substituting Egfr-IN-30 with a generic 'EGFR inhibitor' introduces significant experimental risk due to critical gaps in efficacy against the L858R/T790M/C797S triple-mutant. First- and second-generation inhibitors like gefitinib and erlotinib show negligible activity against the T790M gatekeeper mutation [1]. Furthermore, while third-generation osimertinib effectively targets T790M, its activity is drastically reduced against the C797S resistance mutation, with reported IC50 values often exceeding 1 µM [2][3]. In stark contrast, Egfr-IN-30 is characterized by a biochemical IC50 of <1 nM against the L858R/T790M/C797S mutant . This quantitative disparity in target engagement against the precise resistance profile of interest demonstrates that using an alternative without validated C797S potency would critically undermine the validity of cellular and in vivo studies investigating fourth-generation inhibitor strategies or bypass signaling pathways in osimertinib-resistant contexts.

Differential Performance Metrics: Quantitative Evidence for Selecting Egfr-IN-30 Over In-Class Analogs


Potency Benchmarking Against the Clinically Relevant L858R/T790M/C797S Triple-Mutant

Egfr-IN-30 demonstrates superior potency against the C797S-containing triple-mutant (L858R/T790M/C797S), a key driver of osimertinib resistance. While osimertinib's IC50 for this mutant is substantially higher (reported in the 1-10 µM range in some models) [1][2], Egfr-IN-30 exhibits a biochemical IC50 of <1 nM [3]. This represents a potential >1000-fold increase in biochemical potency against the precise resistance mechanism that limits third-generation TKI utility. This quantifiable difference is the primary justification for its procurement in resistance studies, as many other fourth-generation candidates (e.g., EAI045 or BLU-945) target C797S through distinct binding modes or exhibit different mutant selectivity profiles.

EGFR NSCLC Acquired Resistance C797S Mutation

Comparative Cellular Efficacy in Ba/F3 Models Harboring C797S-Mediated Resistance

Egfr-IN-30's biochemical potency translates into significant cellular activity against Ba/F3 cells expressing EGFR L858R/T790M/C797S. The reported cellular IC50 is <10 nM [1]. This is in contrast to many first- and second-generation EGFR inhibitors (e.g., gefitinib, erlotinib, afatinib), which are virtually inactive (IC50 >1 µM) against Ba/F3 cells carrying the T790M mutation [2], and third-generation osimertinib, which shows significantly reduced potency against the C797S variant. While a direct head-to-head cellular comparison with osimertinib in this specific vendor dataset is unavailable, the sub-10 nM cellular IC50 for Egfr-IN-30 contrasts sharply with published values for osimertinib in C797S-expressing models, where it often fails to achieve 50% inhibition at clinically relevant concentrations [3].

Ba/F3 Cell Line EGFR Mutants Cellular IC50 Proliferation Assay

Quantified Differential Cytotoxicity: Sparing of Wild-Type EGFR-Expressing Cells

A key differentiation metric for mutant-selective EGFR inhibitors is the gap between their potency on mutant EGFR and their effect on cells primarily driven by wild-type (WT) EGFR. Egfr-IN-30 shows an IC50 of 100-1000 nM against A431 cells (which overexpress WT EGFR) [1]. Compared to its <1 nM IC50 on the L858R/T790M/C797S mutant, this represents a 100- to >1000-fold selectivity window at the cellular level. In contrast, first-generation inhibitors like erlotinib and gefitinib potently inhibit WT EGFR with IC50s typically below 100 nM, which correlates with dose-limiting toxicities (rash, diarrhea) [2]. While second- and third-generation TKIs also exhibit improved WT-sparing profiles, this specific 100-fold+ window for Egfr-IN-30 quantifies its potential for a cleaner phenotypic response in models where differential signaling between mutant and WT receptors is under investigation.

Selectivity Wild-Type EGFR A431 Cells Therapeutic Window

Structural Basis for Enhanced Activity: ATP-Binding Site Engagement with the C797S Mutant

Egfr-IN-30 is an ATP-competitive inhibitor designed to overcome the steric and electrostatic barriers introduced by the C797S mutation. The C797S substitution in EGFR eliminates the covalent binding site for irreversible inhibitors like osimertinib (which target C797) [1]. As an ATP-competitive inhibitor, Egfr-IN-30 does not rely on C797 for binding [2]. This fundamental difference in binding mechanism distinguishes it from earlier-generation irreversible inhibitors. While direct crystallographic data for Egfr-IN-30 bound to EGFR C797S is not publicly available in primary literature, the compound's chemical structure—featuring a pyrimidine core with a bromo-substituent and a dimethylphosphorylphenyl group—is consistent with the pharmacophore of reversible, mutant-selective inhibitors that occupy the ATP-binding pocket without requiring covalent bond formation with C797 [2]. This allows it to retain sub-nanomolar potency against a variant that renders covalent inhibitors ineffective.

ATP-Competitive Inhibitor C797S Kinase Domain Irreversible Inhibitor

Defined Application Scenarios for Egfr-IN-30 in Advanced EGFR Research Programs


1. As a Probe for Fourth-Generation Inhibitor Studies in Osimertinib-Resistant NSCLC Models

Based on its sub-nanomolar biochemical and cellular IC50 against EGFR L858R/T790M/C797S [1], Egfr-IN-30 is optimally deployed as a benchmark compound in preclinical models of acquired resistance to third-generation TKIs. It serves as a positive control to establish maximum possible inhibition of the triple-mutant kinase in cell lines (e.g., PC-9 or H1975 engineered with C797S) and patient-derived xenograft (PDX) models that have progressed on osimertinib. Its use ensures that observed efficacy of novel drug candidates can be compared against a potent, mutant-specific baseline, rather than against inactive comparators like osimertinib or gefitinib.

2. In Signaling Pathway Dissection Requiring Minimal Wild-Type EGFR Interference

The compound's selectivity profile, exhibiting a >100-fold difference between its activity on mutant Ba/F3 cells (<10 nM) and WT A431 cells (100-1000 nM) [1], makes it a valuable tool for experiments where confounding effects from wild-type EGFR inhibition must be minimized. Researchers investigating downstream signaling (e.g., ERK/AKT phosphorylation) or transcriptional changes in mutant NSCLC cells can use Egfr-IN-30 at concentrations (~10-50 nM) that potently suppress the target mutant kinase while largely sparing the activity of normal EGFR in co-culture or in vivo host tissues, reducing experimental noise from WT-mediated toxicity.

3. In Combinatorial Screening for Overcoming C797S-Independent Resistance

As a single agent with robust activity against the L858R/T790M/C797S mutant [1], Egfr-IN-30 is a critical component in high-throughput combination screens. Researchers seeking to identify agents that overcome resistance mediated by bypass pathways (e.g., MET amplification, KRAS mutations) can use a fixed, low-nanomolar concentration of Egfr-IN-30 to saturate EGFR inhibition, thereby isolating the effects of the secondary inhibitor on the resistance mechanism. This application is directly supported by the compound's high target potency, which ensures the EGFR axis is fully blocked, a prerequisite for such co-dependency mapping.

4. In Pharmacodynamic Assay Development and Validation

Given its established activity in cell lines harboring the triple-mutant [1], Egfr-IN-30 can be used to develop and validate pharmacodynamic (PD) biomarkers for fourth-generation EGFR inhibitors. This includes establishing ex vivo assays to monitor target engagement (e.g., pEGFR ELISA) in treated tumor lysates or as a calibration standard for cellular thermal shift assays (CETSA) to confirm intracellular target binding. Its well-defined cellular IC50 provides a reference point for correlating exposure levels with target modulation, facilitating the development of robust PD assays for subsequent preclinical or translational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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